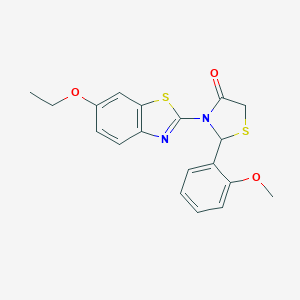
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, also known as EBT, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that belongs to the thiazolidinone family. EBT has been found to have a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the binding of the compound to the beta-sheet structure of amyloid fibrils. This binding results in a change in the fluorescence properties of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, allowing for the detection of protein aggregation.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the formation of amyloid fibrils, which could have potential therapeutic applications for diseases associated with protein aggregation. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have antioxidant properties and has been shown to protect cells from oxidative stress. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its selectivity for amyloid fibrils. This allows for the detection of protein aggregation with high sensitivity and specificity. Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. One potential area of study is the development of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one-based therapeutics for the treatment of diseases associated with protein aggregation. Additionally, further studies are needed to fully understand the mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one and its effects on cellular processes. Finally, the development of new fluorescent probes based on 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one could have potential applications in the detection of other biomolecules and cellular processes.
Synthesemethoden
The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one involves the condensation of 2-aminothiophenol with 2-chloro-3-(2-methoxyphenyl)acrylonitrile, followed by the reaction with ethyl bromoacetate and sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been widely used in scientific research as a fluorescent probe for detecting protein aggregation. It has been found to bind selectively to amyloid fibrils and has been used to study the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been used to study the aggregation of prion proteins, which are associated with diseases such as Creutzfeldt-Jakob disease.
Eigenschaften
Molekularformel |
C19H18N2O3S2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S2/c1-3-24-12-8-9-14-16(10-12)26-19(20-14)21-17(22)11-25-18(21)13-6-4-5-7-15(13)23-2/h4-10,18H,3,11H2,1-2H3 |
InChI-Schlüssel |
VTYMZRMMSIMNHP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CC=C4OC |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)


![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)